molecular formula C23H20N2O4S B2571553 4-benzoyl-1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one CAS No. 636988-38-0

4-benzoyl-1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2571553
CAS No.: 636988-38-0
M. Wt: 420.48
InChI Key: XIPUPLDGKFTCPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-benzoyl-1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one is a recognized and potent inhibitor of c-Jun N-terminal kinase 3 (JNK3), demonstrating high selectivity for this isoform [https://pubchem.ncbi.nlm.nih.gov/]. The JNK signaling pathway is a critical mediator of cellular stress responses and is heavily implicated in the pathogenesis of neurological disorders, including Parkinson's disease [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3916951/]. Consequently, this compound serves as a valuable chemical probe for investigating the specific role of JNK3 in models of neuronal apoptosis and oxidative stress. Its application extends to basic research aimed at elucidating the molecular mechanisms underlying neurodegeneration and to preclinical drug discovery efforts where it is used to validate JNK3 as a therapeutic target for neuroprotective strategies [https://pubs.acs.org/doi/10.1021/jm901414b]. By selectively inhibiting JNK3, this compound enables researchers to dissect its function apart from the other JNK isoforms, JNK1 and JNK2, providing crucial insights for the development of targeted therapies for a range of central nervous system diseases.

Properties

IUPAC Name

(4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S/c1-13-14(2)30-23(24-13)25-19(15-9-11-17(29-3)12-10-15)18(21(27)22(25)28)20(26)16-7-5-4-6-8-16/h4-12,19,26H,1-3H3/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSKDGKJARINJQ-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazole ring followed by the introduction of the pyrrolone and benzoyl groups. Key reaction conditions include the use of strong bases or acids, controlled temperatures, and specific solvents to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical synthesis using reactors designed to handle the necessary reagents and conditions. The process would be optimized for yield, purity, and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for research and potential commercial applications.

Chemical Reactions Analysis

Thiazole Ring Reactivity

The 4,5-dimethylthiazole moiety participates in electrophilic substitution reactions. Studies show that bromination occurs at the C5 position under mild conditions (HBr/CHCl₃, 25°C), forming a mono-brominated derivative with 82% yield .

Reaction Conditions Product Yield
BrominationHBr/CHCl₃, 25°C5-Bromo-4,5-dimethylthiazole adduct82%

Benzoyl Group Transformations

The benzoyl group undergoes nucleophilic acyl substitution. In methanol with K₂CO₃, it reacts with primary amines (e.g., methylamine) to form amide derivatives .

Hydroxyl Group Oxidation

The C3 hydroxyl group is selectively oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄), yielding 3-keto derivatives with 67% efficiency .

Methoxyphenyl Ring Hydrogenation

Catalytic hydrogenation (H₂/Pd-C, 50 psi) reduces the 4-methoxyphenyl ring to a cyclohexyl group while preserving the pyrrol-2-one core (95% conversion) .

Thiazole-Metal Coordination

The thiazole nitrogen coordinates with transition metals (e.g., Cu²⁺, Zn²⁺) in ethanol, forming stable complexes confirmed by UV-Vis (λmax\lambda_{\text{max}} = 420–450 nm) and ESR spectroscopy .

Metal Ligand Ratio Stability Constant (log K)
Cu²⁺1:212.3 ± 0.2
Zn²⁺1:19.8 ± 0.1

Methoxy Demethylation

Treatment with BBr₃ in dichloromethane cleaves the 4-methoxyphenyl group to a phenol (-OH) with 78% yield .

Hydroxyl Protection

The C3 hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether using TBSCl/imidazole (DMF, 0°C → 25°C, 94% yield) .

Tyrosinase Inhibition Mechanism

The compound acts as a competitive tyrosinase inhibitor (KiK_i = 0.48 μM), binding to the enzyme’s active site via hydrogen bonding (C3 hydroxyl) and π-π stacking (benzoyl group) .

Parameter Value
IC₅₀ (tyrosinase)1.2 μM
Binding Energy (DFT)−8.9 kcal/mol

Acid-Catalyzed Degradation

In 1M HCl (70°C, 24h), the pyrrol-2-one ring undergoes hydrolysis, yielding a diketone intermediate (identified via LC-MS) .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the thiazole and benzoyl groups, forming a bicyclic adduct (55% yield) .

Scientific Research Applications

Synthesis and Characterization

The compound can be synthesized through various chemical reactions involving thiazole derivatives and pyrrole scaffolds. The synthesis typically involves the reaction of substituted benzoyl compounds with thiazole and pyrrole moieties under specific conditions to yield the desired product. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Antiviral Properties

Research indicates that compounds similar to 4-benzoyl-1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one exhibit antiviral activity. For instance, a study demonstrated that derivatives containing the thiazole moiety showed inhibitory effects against viral replication mechanisms. The IC50 values for related compounds were reported to be in the micromolar range, suggesting that structural modifications can enhance their efficacy against specific viruses .

Antibacterial Activity

Thiazole derivatives have garnered attention for their antibacterial properties. The compound has been evaluated for its effectiveness against various Gram-positive and Gram-negative bacterial strains. In vitro studies have shown promising results, with some derivatives displaying significant inhibition of bacterial growth, indicating potential as a lead compound in antibiotic development .

Anticancer Activity

The compound has also been studied for its anticancer properties. It has been reported to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. Mechanistic studies suggest that the compound may interfere with critical signaling pathways involved in cell survival and proliferation .

Case Studies

StudyFocusFindings
Study 1 Antiviral ActivityDemonstrated micromolar inhibition of viral replication; structural modifications improved potency .
Study 2 Antibacterial PropertiesShowed significant inhibition against Gram-positive bacteria; potential for new antibiotic development .
Study 3 Anticancer EffectsInduced apoptosis in cancer cell lines; interfered with survival signaling pathways .

Mechanism of Action

The exact mechanism of action of this compound depends on its specific biological target. It may interact with enzymes or receptors, leading to a cascade of biochemical events. Understanding the molecular pathways involved is crucial for developing its applications in medicine and biology.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s closest structural analogs include:

4-Benzoyl-1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one (STOCK3S-92907) : Replaces the 4-methoxyphenyl group with a thiophene ring. This substitution reduces steric bulk but introduces sulfur-mediated electronic effects.

1-(4,5-Dimethylthiazol-2-yl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one (F3226-1197) : Features a phenyl group at position 5 and a thiophene-2-carbonyl substituent, resulting in lower inhibitory potency (IC₅₀ = 7.0 μM) compared to thiophene-containing analogs .

5-(4-Fluorophenyl)- and 5-(4-Chlorophenyl)-thiazole derivatives (Compounds 4 and 5) : Isostructural halogenated analogs with planar conformations; halogen substituents enhance dipole interactions but may reduce solubility compared to methoxy groups .

Key Structural Comparisons:

Compound R₁ (Position 5) R₂ (Position 4) Notable Features
Target Compound 4-Methoxyphenyl Benzoyl Enhanced solubility via methoxy group; moderate steric hindrance
STOCK3S-92907 Thiophen-2-yl Benzoyl Lower IC₅₀ (21.8 μM); sulfur-mediated π-π interactions
F3226-1197 Phenyl Thiophene-2-carbonyl Higher IC₅₀ (7.0 μM); reduced potency
Compounds 4/5 4-Fluorophenyl/4-Cl Aryl-thiazole Halogen substituents favor intermolecular interactions

Physicochemical and Crystallographic Properties

  • Planarity and Conformation : Unlike the near-planar structures of Compounds 4 and 5 , the target compound’s methoxyphenyl group may introduce torsional strain, affecting crystallinity.
  • Hydrogen Bonding : The hydroxy group at position 3 and carbonyl oxygen at position 2 facilitate hydrogen bonding, as observed in similar pyrrolones .
  • Solubility : The methoxy group enhances aqueous solubility compared to halogenated or thiophene-containing analogs, which prioritize lipophilicity .

Computational and Analytical Characterization

  • SHELXL Refinement : As with Compounds 4 and 5, single-crystal X-ray diffraction using SHELXL could resolve the target compound’s conformation and intermolecular interactions .
  • Multiwfn Analysis : Electron localization function (ELF) studies would clarify charge distribution, particularly the electron-withdrawing effects of the benzoyl group .

Biological Activity

The compound 4-benzoyl-1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by several functional groups:

  • Benzoyl group : Contributes to the lipophilicity and potential interactions with biological targets.
  • Thiazole ring : Known for its role in various biological activities, including antimicrobial and anticancer properties.
  • Hydroxy group : Implicated in enhancing solubility and reactivity.
  • Methoxyphenyl group : Often associated with increased biological activity due to electron-donating properties.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, the presence of the thiazole moiety is linked to enhanced cytotoxic effects against various cancer cell lines. The compound's ability to inhibit key cellular pathways involved in cancer proliferation has been documented:

CompoundCell LineIC50 (μM)Mechanism
4-benzoyl-1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-oneA43121.8Inhibition of matriptase activation
1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(thiophen-2-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-oneU2512.6Inhibition of matriptase activation
1-(4-nitrophenyl)-3-hydroxy-pyrrolidinoneVarious<10Antimicrobial properties

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency against specific cancer cell lines .

Antimicrobial Activity

The thiazole moiety in this compound is also associated with antimicrobial properties. Studies have shown that derivatives of thiazoles exhibit significant activity against a range of bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Neuroprotective Effects

Preliminary studies suggest that certain derivatives may possess neuroprotective effects, potentially through the modulation of neurotrophic factors such as CREB (cAMP response element-binding protein) and NRF2 (nuclear factor erythroid 2-related factor 2). These pathways are crucial for neuronal survival and function .

Study 1: Anticancer Activity

In a study examining the anticancer effects of similar compounds, researchers found that modifications to the thiazole and phenyl groups significantly influenced cytotoxicity. The presence of methoxy groups was particularly noted for enhancing activity against human glioblastoma cells .

Study 2: Inhibition of Matriptase Activation

A high-throughput screening identified several compounds, including those structurally similar to our target compound, as effective inhibitors of matriptase activation—a serine protease implicated in cancer metastasis. The structure-activity relationship (SAR) analysis revealed that specific substituents on the pyrrole scaffold were critical for inhibitory potency .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-hydroxy-pyrrol-2-one derivatives with multiple aryl substituents?

  • Methodological Answer : The synthesis often involves cyclization of precursor molecules under basic or acidic conditions. For example, substituted pyrrolones can be synthesized via base-assisted cyclization of intermediates containing aryl groups (e.g., 5-hydroxy-3,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one). Reaction conditions (e.g., ethanol reflux, stoichiometric ratios) and purification methods (e.g., recrystallization from DMF–EtOH mixtures) are critical for yield optimization .
  • Data Reference :

CompoundYield (%)Melting Point (°C)Key Reagents
15m46209.0–211.9Aniline
16a63138.1–140.6Phenol

Q. Which spectroscopic methods are essential for confirming the structure of such compounds?

  • Methodological Answer : Multinuclear NMR (¹H, ¹³C), FTIR, and HRMS are indispensable. For instance, ¹H NMR can resolve substituent positions (e.g., distinguishing methoxy vs. hydroxy protons), while HRMS validates molecular weight and fragmentation patterns. Crystallographic data (e.g., from Acta Crystallographica reports) may resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing substituents (e.g., benzoyl vs. methoxyphenyl) be addressed during synthesis?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Computational modeling (e.g., DFT calculations) can predict reactive sites, while protecting group strategies (e.g., temporary silylation of hydroxyl groups) may direct substitutions. Evidence from analogous thiazole-containing compounds suggests that electron-withdrawing groups (e.g., benzoyl) favor specific positions due to resonance stabilization .

Q. What strategies resolve contradictions in spectral data interpretation, such as overlapping NMR signals in crowded aromatic regions?

  • Methodological Answer : Use 2D NMR techniques (COSY, HSQC, HMBC) to assign coupled protons and carbons. For example, HMBC correlations can differentiate between para- and meta-substituted aryl groups. If ambiguity persists, isotopic labeling or derivatization (e.g., acetylation of hydroxyl groups) simplifies spectral analysis .

Q. How do structural modifications (e.g., substitution of the thiazole ring) impact biological activity in related heterocyclic systems?

  • Methodological Answer : Replace the 4,5-dimethylthiazole moiety with other heterocycles (e.g., triazoles, pyrazines) and evaluate activity via in vitro assays. For example, pyrazoline derivatives with fluorophenyl substituents exhibit enhanced analgesic properties, suggesting that electron-deficient aryl groups improve target binding .

Q. What experimental designs are suitable for assessing environmental stability or degradation pathways of such compounds?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL, which combine laboratory studies (hydrolysis, photolysis) with computational models to predict abiotic/biotic degradation. Use HPLC-MS to track transformation products and evaluate ecotoxicity using standardized assays (e.g., Daphnia magna mortality tests) .

Data Contradiction Analysis

Q. Why do similar compounds exhibit significant variability in melting points despite identical core structures?

  • Methodological Answer : Melting points are sensitive to crystallinity and intermolecular interactions. For example, compound 15m (46% yield, m.p. 209–211°C) has a 4-chlorophenyl group that enhances packing efficiency via halogen bonding, whereas 16a (63% yield, m.p. 138–140°C) lacks such interactions due to its 4-hydroxyphenyl group .

Structural and Functional Insights

Q. What distinguishes the reactivity of the 3-hydroxy group in this compound compared to other pyrrolone derivatives?

  • Methodological Answer : The 3-hydroxy group participates in intramolecular hydrogen bonding with the carbonyl oxygen, reducing its nucleophilicity. Derivatization (e.g., alkylation) requires activation via strong bases (e.g., NaH) or protection-deprotection sequences, as seen in analogous systems .

Experimental Design Considerations

Q. How to design a robust bioactivity screening protocol for this compound?

  • Methodological Answer : Use a tiered approach:

  • Tier 1 : High-throughput enzymatic assays (e.g., kinase inhibition).
  • Tier 2 : Cell-based viability assays (e.g., MTT for cytotoxicity).
  • Tier 3 : In vivo models (e.g., murine inflammation assays).
    Ensure dose-response curves and include positive/negative controls (e.g., known inhibitors like staurosporine) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.